![molecular formula C8H15NO5S B2975340 (s)-Tert-butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide CAS No. 396074-50-3](/img/structure/B2975340.png)
(s)-Tert-butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
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Overview
Description
This compound is a type of oxathiazolidine, which is a heterocyclic compound containing an oxygen atom, a nitrogen atom, and a sulfur atom in a five-membered ring. The tert-butyl group and carboxylate group are common in organic chemistry and often used in the synthesis of various compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely show the five-membered oxathiazolidine ring with the various substituents attached. The exact 3D conformation would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis
As a heterocyclic compound, it might undergo reactions typical for such structures, like ring-opening or substitution reactions. The presence of the carboxylate group could also make it a participant in various acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors like polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Organic Synthesis Applications
- Stereoselective Synthesis : The compound and its derivatives are used in the stereoselective synthesis of important intermediates. For instance, methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate has been hydroformylated to give valuable intermediates for the synthesis of homochiral amino acid derivatives, showcasing the compound's utility in producing enantiomerically pure substances (Kollár & Sándor, 1993).
Medicinal Chemistry Applications
- Development of Antiarthritic Agents : Derivatives of the compound with a 1,2-isothiazolidine-1,1-dioxide skeleton have shown potent inhibitory effects on cyclooxygenase-2 and 5-lipoxygenase, as well as production of interleukin-1, demonstrating potential as novel antiarthritic agents (Inagaki et al., 2000).
- Anti-HIV-1 Activity : Certain derivatives, notably those involving 1,2,3-triazole analogues, have shown potent anti-HIV-1 activity, indicating their potential as therapeutic agents against HIV-1 infections (Alvarez et al., 1994).
Pharmacophore Development
- Anticancer Agents : Functionalized amino acid derivatives synthesized from the compound have shown interesting cytotoxicity against human cancer cell lines, suggesting their utility in designing new anticancer agents (Kumar et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl (5S)-5-methyl-2,2-dioxooxathiazolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO5S/c1-6-5-9(15(11,12)14-6)7(10)13-8(2,3)4/h6H,5H2,1-4H3/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFOJWQAHCHOLG-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(S(=O)(=O)O1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(S(=O)(=O)O1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-Tert-butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide |
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